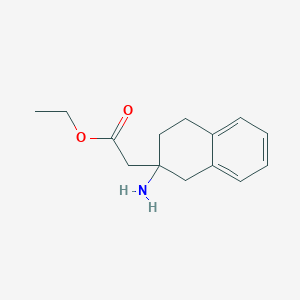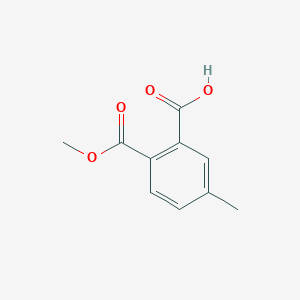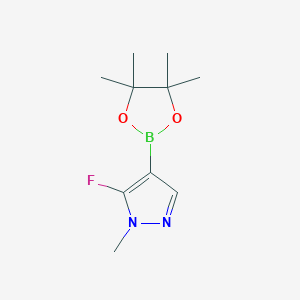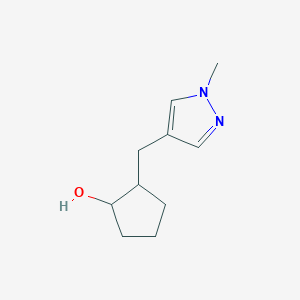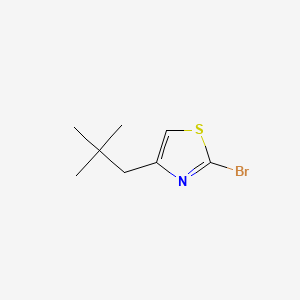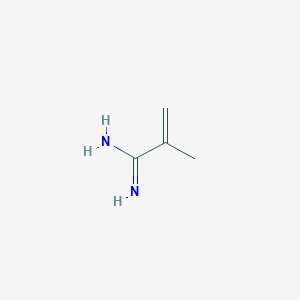
Methacrylamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacrylamidine is a chemical compound with the molecular formula C4H7NO. It is a derivative of methacrylamide, which is known for its applications in various fields such as polymer chemistry and biomedical engineering. This compound is characterized by its ability to undergo polymerization and form hydrogels, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methacrylamidine can be synthesized through several methods. One common approach involves the reaction of methacrylic acid with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methacrylic acid is reacted with ammonia. The process involves careful control of temperature, pressure, and reaction time to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Methacrylamidine undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form hydrogels, which are used in biomedical applications.
Substitution Reactions: It can undergo substitution reactions with other chemical groups, leading to the formation of different derivatives.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, resulting in the formation of different oxidation states.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like halogens or alkyl groups can be used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrogels: Formed through polymerization, used in biomedical applications.
Derivatives: Various substituted this compound compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methacrylamidine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used in the synthesis of hydrogels and other polymeric materials.
Biomedical Engineering: Employed in the development of drug delivery systems, tissue engineering scaffolds, and wound dressings.
Industrial Applications: Used in the production of coatings, adhesives, and sealants.
Biological Research: Investigated for its potential in cell culture and regenerative medicine.
Mecanismo De Acción
Methacrylamidine exerts its effects through its ability to polymerize and form cross-linked networks. The molecular targets and pathways involved include:
Polymerization: The double bonds in this compound react with initiators to form long polymer chains.
Cross-Linking: The polymer chains can cross-link, forming a three-dimensional network that provides structural integrity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
Methacrylamide: A closely related compound with similar properties but different applications.
Acrylamide: Another related compound used in polymer chemistry and biomedical applications.
Methacrylic Acid: The parent compound used in the synthesis of methacrylamidine.
Uniqueness
This compound is unique due to its ability to form hydrogels with specific properties, making it valuable in biomedical engineering and industrial applications. Its versatility in undergoing various chemical reactions also sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C4H8N2 |
|---|---|
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
2-methylprop-2-enimidamide |
InChI |
InChI=1S/C4H8N2/c1-3(2)4(5)6/h1H2,2H3,(H3,5,6) |
Clave InChI |
QLXFRADPRCEYFT-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


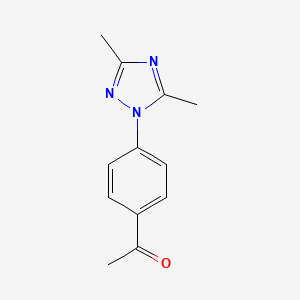
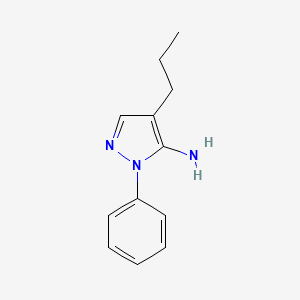
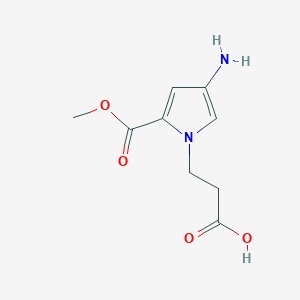


![1-[(4-ethylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13624661.png)

